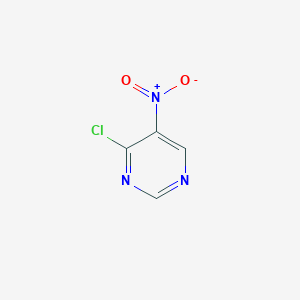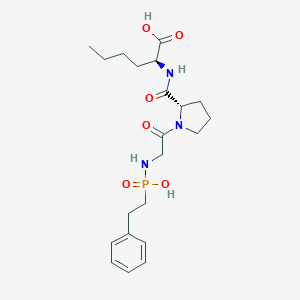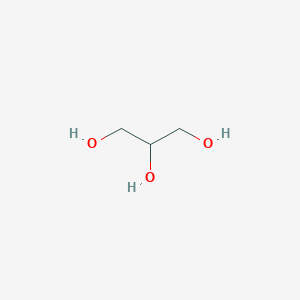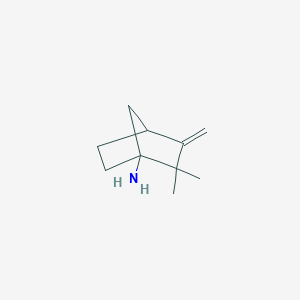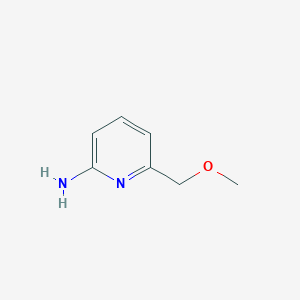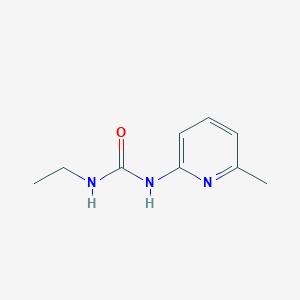
2-(3-Ethylureido)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethylureido)-6-methylpyridine (EUMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EUMP is a pyridine derivative that has been synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Ethylureido)-6-methylpyridine is not fully understood. However, studies have shown that 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-Ethylureido)-6-methylpyridine has been shown to possess both biochemical and physiological effects. In terms of biochemical effects, 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells. In terms of physiological effects, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. 2-(3-Ethylureido)-6-methylpyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential toxicity. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess cytotoxic properties and can be harmful to living organisms.
Direcciones Futuras
There are several future directions for research on 2-(3-Ethylureido)-6-methylpyridine. One direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in drug development. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties and can be used to develop new cancer drugs. Another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in agriculture. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal and herbicidal properties and can be used to develop new pesticides and herbicides. Finally, another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in material science. 2-(3-Ethylureido)-6-methylpyridine can be used as a ligand in the synthesis of metal complexes, and these metal complexes have potential applications in catalysis and materials science.
Métodos De Síntesis
2-(3-Ethylureido)-6-methylpyridine can be synthesized using different methods, including the reaction of 2,6-dimethylpyridine with ethyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,6-dimethylpyridine with ethyl carbamate in the presence of a base, such as potassium carbonate. The reaction is carried out at elevated temperatures and under reflux conditions.
Aplicaciones Científicas De Investigación
2-(3-Ethylureido)-6-methylpyridine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
In agriculture, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal properties. It can be used as a pesticide to control insect pests. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess herbicidal properties and can be used to control weed growth.
In material science, 2-(3-Ethylureido)-6-methylpyridine has been used as a ligand in the synthesis of metal complexes. These metal complexes have potential applications in catalysis and materials science.
Propiedades
Número CAS |
141766-10-1 |
|---|---|
Nombre del producto |
2-(3-Ethylureido)-6-methylpyridine |
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
1-ethyl-3-(6-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
HYZAWROTMYAUAQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=CC(=N1)C |
SMILES canónico |
CCNC(=O)NC1=CC=CC(=N1)C |
Otros números CAS |
141766-10-1 |
Sinónimos |
2-(3-ethylureido)-6-methylpyridine UDP 4 UDP-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



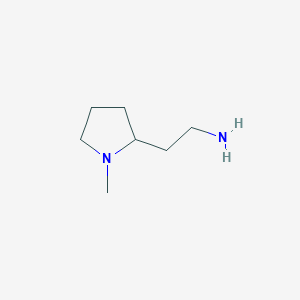
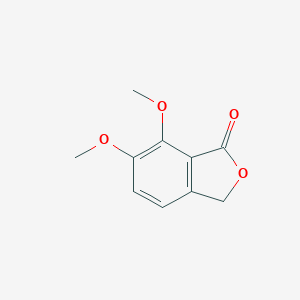
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)


